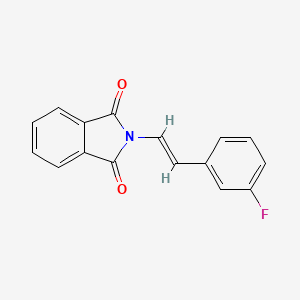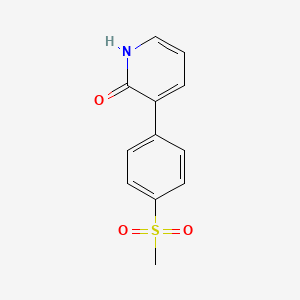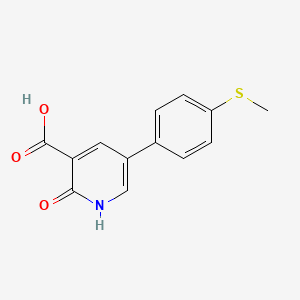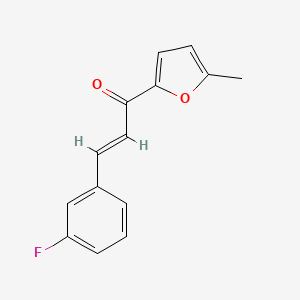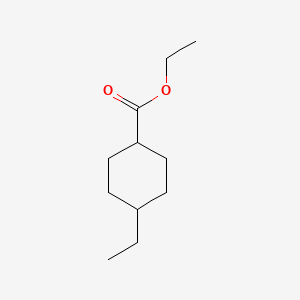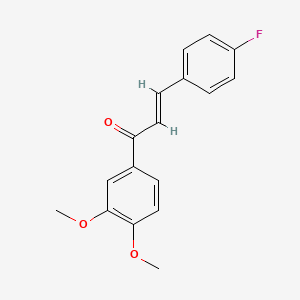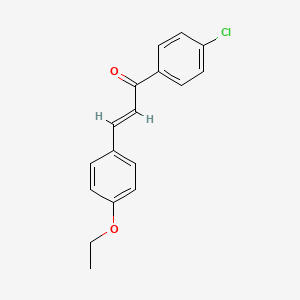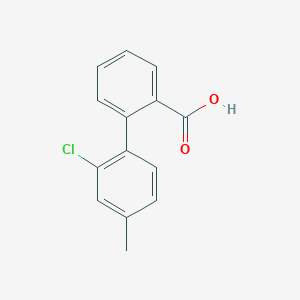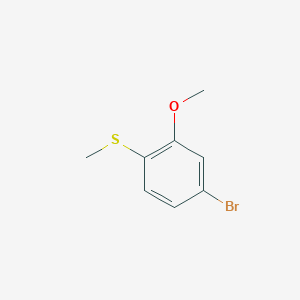
(4-Bromo-2-methoxyphenyl)(methyl)sulfane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Bromophenol Derivatives Research
Research on bromophenol derivatives, which are structurally related to (4-Bromo-2-methoxyphenyl)(methyl)sulfane, has been conducted. For instance, bromophenol derivatives isolated from the red alga Rhodomela confervoides have been studied. These compounds, including various bromophenols with methoxy groups, were analyzed for their structure and activity against human cancer cell lines and microorganisms. However, they were found inactive in these applications (Zhao et al., 2004).
Synthesis of Triazoloquinoline Derivatives
The synthesis of triazoloquinoline derivatives, which involve compounds similar to (4-Bromo-2-methoxyphenyl)(methyl)sulfane, has been explored. For instance, ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate was synthesized, highlighting the potential utility of bromo-methoxyphenyl compounds in the synthesis of complex organic structures (Pokhodylo & Obushak, 2019).
Catalyzed C-S Coupling Reactions
Studies have been conducted on the catalyzed C-S coupling reactions involving compounds similar to (4-Bromo-2-methoxyphenyl)(methyl)sulfane. For instance, the C-S coupling reaction of benzenethiol and 1-bromo-4-methoxybenzene to synthesize (4-methoxyphenyl)(phenyl)sulfane has been investigated, indicating the relevance of such compounds in catalytic processes (Wang et al., 2014).
Antileukotrienic Agents Synthesis
Research into the synthesis of potential antileukotrienic agents involves compounds structurally related to (4-Bromo-2-methoxyphenyl)(methyl)sulfane. For instance, the synthesis of compounds like 2-methyl-3-(4-{[4-(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl)propanoic acid as potential antileukotrienic drugs has been described, highlighting the role of such compounds in medicinal chemistry (Jampílek et al., 2004).
Palladium Catalyzed Nucleophilic Substitution
The palladium-catalyzed nucleophilic substitution of aryl halides by thiolate anions is another area of research relevant to (4-Bromo-2-methoxyphenyl)(methyl)sulfane. This process is useful for preparing symmetrical or unsymmetrical diaryl sulfides and aryl alkyl sulfides, indicating the applicability of bromo-methoxyphenyl compounds in organic synthesis (Migita et al., 1980).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-2-methoxy-1-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLLATDFEQVAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-methoxyphenyl)(methyl)sulfane | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



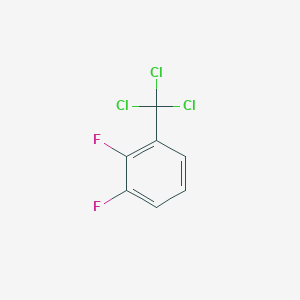
![1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione](/img/structure/B6328471.png)
![N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92%](/img/structure/B6328472.png)
